5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole
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Overview
Description
“5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole” is a chemical compound with the molecular formula C12H6F3N3O2S . It has a molecular weight of 313.26 . The IUPAC name for this compound is 5-(2-thienyl)-7-(trifluoromethyl)pyrazolo [1,5-a]pyrimidine-3-carboxylic acid .
Synthesis Analysis
The synthesis of a related compound, the tris[3-trifluoromethyl-5-(2-thienyl)pyrazolyl]hydroborato thallium complex, has been reported . This complex was prepared via the reaction of 3-trifluoromethyl-5-(2-thienyl)pyrazole with KBH4 followed by metathesis with TlNO3 . Another study reported the synthesis of 2-thio-containing pyrimidines and their condensed analogs, which are structurally similar to the compound .
Molecular Structure Analysis
The molecular structure of a related compound, the tris[3-trifluoromethyl-5-(2-thienyl)pyrazolyl]hydroborato thallium complex, has been determined by X-ray diffraction . The complex is triclinic, with specific parameters provided .
Chemical Reactions Analysis
The compound could potentially be involved in Suzuki–Miyaura coupling reactions . This is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction involves the use of organoboron reagents, which could potentially include the compound .
Scientific Research Applications
1. Application in Organic Solar Cells
- Summary of Application: The compound is used in the synthesis of polymer donors for organic solar cells (OSCs). The trifluoromethyl-ester group-substituted thiophene (TEST) unit is introduced into a typical polymer donor PBDB-TF, which results in downshifting the highest occupied molecular orbital (HOMO) energy-level, thereby improving the open-circuit voltage (Voc) of the corresponding OSCs .
- Methods of Application: The TEST unit is introduced into the polymer donor PBDB-TF in different ratios. This process involves the synthesis of new polymer donors .
- Results or Outcomes: The introduction of the TEST unit improves the intermolecular aggregation, leading to superior light absorption, effective charge transport, and favorable morphology. This results in efficient OSCs with a high Voc of 0.88 V, a large fill factor (FF) of 72.70%, and a best power conversion efficiency (PCE) of 12.02% .
2. Application in Solid-State Polymerization
- Summary of Application: The compound is used in the selective bromination of 2,5-bis(2-thienyl)pyrroles and solid-state polymerization through the β-carbon of pyrrole .
- Methods of Application: Bromination of 2,5-bis(2-thienyl)pyrrole with NBS in AcOH–THF prefers the β-position of pyrrole over the α-position of thiophene. This process involves a DFT study and experiments in different solvent systems .
- Results or Outcomes: The bromination process results in the formation of a bromine-doped conjugated polymer through an unusual solid-state polymerization (SSP) of β,β′-dibrominated 2,5-bis(2-thienyl)pyrrole .
Future Directions
properties
IUPAC Name |
3-thiophen-2-yl-5-(trifluoromethyl)-1H-pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2S/c9-8(10,11)7-4-5(12-13-7)6-2-1-3-14-6/h1-4H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQSZNBGFKBCNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60949749 |
Source
|
Record name | 5-(Thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60949749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole | |
CAS RN |
26974-16-3 |
Source
|
Record name | 5-(Thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60949749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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